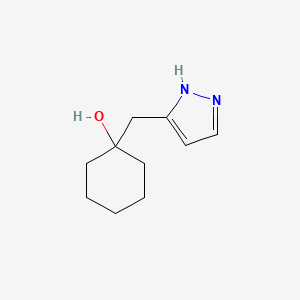
1-(1H-pyrazol-3-ylmethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol is a compound that features a pyrazole ring attached to a cyclohexanol moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The presence of both a pyrazole and a cyclohexanol group in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol can yield regioisomeric pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The cyclohexanol moiety may also play a role in the compound’s overall biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol can be compared with other pyrazole-based compounds such as:
1-Phenyl-1H-pyrazol-3-ol: Similar in structure but with a phenyl group instead of a cyclohexanol moiety.
3(5)-Aminopyrazoles: These compounds have an amino group attached to the pyrazole ring, offering different reactivity and applications. The uniqueness of 1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol lies in its combination of a pyrazole ring with a cyclohexanol group, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(1H-pyrazol-5-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c13-10(5-2-1-3-6-10)8-9-4-7-11-12-9/h4,7,13H,1-3,5-6,8H2,(H,11,12) |
InChI Key |
DGNAHCIJNLXVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















